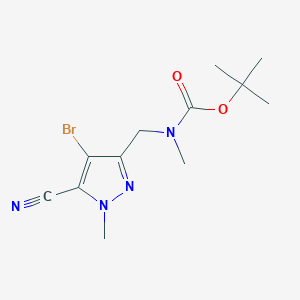

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Properties

- The synthesis of novel derivatives of diethyl ((4-oxo-4H-chromen-3-yl)((5-substituted phenyl-1,3,4-thiadiazol-2-yl)amino)methyl) phosphonate, which involve the coupling of substituted thiadiazoles, α-aminophosphonate derivatives, and 3-formyl chromone in a one-pot three-component Kabachnik-Fields reaction, has been reported. These compounds exhibit a broad range of biological and pharmacological properties, with the potential for potent and enhanced biological activity due to the combination of pharmacophores like substituted thiadiazole, chromones, and α-amino phosphonate derivatives (Nikalje et al., 2017).

Antimicrobial Applications

- A study on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety as antimicrobial agents has been conducted. These compounds, synthesized via versatile methods involving cyanoacetamide, showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Applications in Polymer Coatings

- Research on the incorporation of coumarin–thiazole derivatives into polymers and polymer composites has been explored. These derivatives, particularly 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, when incorporated into polyurethane varnishes, demonstrated significant antimicrobial effects. Additionally, their incorporation slightly enhanced the physical and mechanical properties of the polyurethane varnish formulations (El‐Wahab et al., 2014).

Nonlinear Optical Limiting Applications

- Designed thiophene dyes, including derivatives similar to the compound , have been synthesized and characterized for optoelectronic devices. These dyes, when tested under laser excitation, demonstrated nonlinear absorption and optical limiting behavior, making them useful in applications like protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Photophysical and TD-DFT Studies

- The synthesis of novel coumarin thiazole hybrid dyes and their photophysical properties in various solvents have been studied. These studies included aggregation-induced emission, quantum yield, lifetime studies, and density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to understand their structural aspects and linear and non-linear optical properties (Shreykar et al., 2017).

Propriétés

IUPAC Name |

(Z)-3-(3-chloro-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3O2S/c1-13-17(23)6-4-7-18(13)25-11-15(10-24)21-26-19(12-29-21)16-9-14-5-2-3-8-20(14)28-22(16)27/h2-9,11-12,25H,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSQLGROHJIVGF-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2571276.png)

![2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B2571283.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571284.png)

![(3,3-Difluorocyclobutyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2571287.png)

![8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571293.png)

![((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2571296.png)